Product packaging for 4-Fluoro-2-methoxybenzyl alcohol(Cat. No.:CAS No. 157068-03-6)

4-Fluoro-2-methoxybenzyl alcohol

Cat. No.: B130101
CAS No.: 157068-03-6
M. Wt: 156.15 g/mol
InChI Key: IPYORPJKBWEFRI-UHFFFAOYSA-N
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Description

Significance in Contemporary Organic Synthesis and Medicinal Chemistry Paradigms

The true significance of 4-fluoro-2-methoxybenzyl alcohol lies in its utility as a versatile intermediate in the synthesis of high-value chemical entities. In organic synthesis, the alcohol functionality can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution reactions. The presence of the fluorine and methoxy (B1213986) substituents influences the reactivity of the aromatic ring, directing further electrophilic aromatic substitution reactions.

In the realm of medicinal chemistry, the incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. The "4-fluoro-2-methoxybenzyl" moiety can be found in the backbone of various compounds under investigation for therapeutic applications. For instance, derivatives of fluorinated and methoxylated benzyl (B1604629) structures are integral to the development of selective enzyme inhibitors. A notable example is in the pursuit of matrix metalloproteinase-13 (MMP-13) inhibitors, which are potential treatments for osteoarthritis. nih.gov While not the exact compound, the related N-(4-fluoro-3-methoxybenzyl) group has been part of lead optimization efforts to create potent and selective MMP-13 inhibitors. nih.gov This highlights the importance of the fluoromethoxybenzyl scaffold in designing molecules with specific biological activities.

Furthermore, intermediates structurally related to this compound, such as 4-fluoro-2-methoxyaniline, are key starting materials in the synthesis of complex pharmaceuticals. google.com This underscores the role of this compound and its derivatives as crucial precursors to medicinally relevant compounds.

Overview of Research Trajectories for Fluorinated Benzyl Alcohol Scaffolds

Research into fluorinated benzyl alcohol scaffolds is a dynamic area, driven by the profound effects of fluorine on molecular properties. The introduction of fluorine can significantly alter the conformational preferences and hydrogen-bonding capabilities of the benzyl alcohol. nih.govnih.gov

Key research trajectories include:

Conformational Analysis: Studies have shown that the presence and position of fluorine atoms strongly influence the conformational landscape of benzyl alcohols. nih.govnih.gov For example, ortho-fluorination can lead to an increase in the hydrogen-bond acidity of the hydroxyl group. nih.govnih.gov This is influenced by intramolecular interactions, such as OH···F hydrogen bonds. nih.govnih.gov

C-F Bond Activation: The highly polarized carbon-fluorine bond, while generally strong, can be activated for nucleophilic substitution and Friedel-Crafts type reactions. beilstein-journals.org This area of research explores the use of hydrogen bond donors to facilitate the cleavage of the C-F bond, enabling the use of fluorinated benzyl compounds in a wider range of chemical transformations. beilstein-journals.org

Synthesis of Novel Heterocycles: Fluorinated allylic alcohols, which can be derived from benzyl alcohol precursors, are used in the synthesis of novel fluorinated heterocycles like 4-fluoropyridines. thieme-connect.de These reactions often proceed through complex cascade sequences involving sigmatropic rearrangements. thieme-connect.de

Development of Bioactive Molecules: As mentioned, a primary driver of research into fluorinated benzyl alcohols is their potential in medicinal chemistry. The unique properties imparted by fluorine make these scaffolds attractive for designing enzyme inhibitors and other therapeutic agents. nih.govglobalscientificjournal.com The goal is often to create molecules with improved potency, selectivity, and pharmacokinetic profiles.

The following table provides a summary of the physicochemical properties of this compound and related compounds.

PropertyThis compound2-Fluoro-4-methoxybenzyl alcohol4-Fluorobenzyl alcoholAnisyl alcohol (4-Methoxybenzyl alcohol)
Molecular Formula C8H9FO2C8H9FO2 scbt.comC7H7FO sigmaaldrich.comC8H10O2 wikipedia.org
Molecular Weight ( g/mol ) 156.15156.15 scbt.com126.13 sigmaaldrich.com138.166 wikipedia.org
CAS Number 252931-29-0405-09-4 scbt.com459-56-3 sigmaaldrich.com105-13-5 wikipedia.org
Appearance Not specifiedNot specifiedLiquid sigmaaldrich.comColorless liquid wikipedia.org
Density (g/mL at 25 °C) Not specifiedNot specified1.156 sigmaaldrich.com1.113 wikipedia.org

The research into this compound and its fluorinated analogues continues to be a promising field, with potential applications ranging from fundamental organic synthesis to the development of new pharmaceuticals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9FO2 B130101 4-Fluoro-2-methoxybenzyl alcohol CAS No. 157068-03-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-fluoro-2-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYORPJKBWEFRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590682
Record name (4-Fluoro-2-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157068-03-6
Record name (4-Fluoro-2-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Preparative Strategies for 4 Fluoro 2 Methoxybenzyl Alcohol

Established and Novel Approaches to the Synthesis of 4-Fluoro-2-methoxybenzyl Alcohol

The preparation of this compound can be accomplished through both well-established multistep synthetic sequences and innovative methodologies that offer improved selectivity and sustainability.

Multistep Synthetic Routes from Aromatic Precursors

A common and practical approach to the synthesis of this compound involves a multistep pathway commencing from readily available aromatic precursors. One such route begins with 2,4-difluoronitrobenzene (B147775). In a characteristic reaction, 2,4-difluoronitrobenzene undergoes nucleophilic aromatic substitution with a methoxide (B1231860) source, such as sodium methoxide in methanol (B129727), to selectively replace the fluorine atom at the 2-position, yielding 4-fluoro-2-methoxynitrobenzene. google.com This intermediate is then subjected to reduction of the nitro group to an amine, commonly achieved through catalytic hydrogenation using reagents like Raney Nickel and hydrogen gas, to produce 4-fluoro-2-methoxyaniline. google.com

Subsequent diazotization of the aniline (B41778) followed by a Sandmeyer-type reaction can introduce a formyl group, leading to the key intermediate, 4-fluoro-2-methoxybenzaldehyde (B41509). Alternatively, formylation of a suitable precursor can be achieved through methods like the Vilsmeier-Haack or Gattermann-Koch reactions. youtube.com The final step in this sequence is the reduction of the aldehyde functionality of 4-fluoro-2-methoxybenzaldehyde to the corresponding primary alcohol, this compound. This reduction is typically carried out using a mild reducing agent like sodium borohydride (B1222165).

Another viable multistep synthesis can start from 4-fluoroanisole (B119533). Bromination of 4-fluoroanisole can yield 2-bromo-4-fluoroanisole (B1266214). chemicalbook.com This halogenated anisole (B1667542) can then undergo a Grignard reaction followed by formylation, or a metal-catalyzed cross-coupling reaction to introduce a formyl group or its equivalent, to generate 4-fluoro-2-methoxybenzaldehyde, which is then reduced to the target alcohol.

Regioselective Fluorination Techniques in Benzyl (B1604629) Alcohol Synthesis

The introduction of a fluorine atom at a specific position on an aromatic ring is a critical aspect of synthesizing fluorinated compounds like this compound. Regioselective fluorination techniques are employed to control the position of fluorination on the benzyl alcohol backbone or its precursors. d-nb.info

Electrophilic fluorination is a common strategy where an electron-rich aromatic ring is reacted with an electrophilic fluorine source, such as Selectfluor® (F-TEDA-BF4). d-nb.info The regioselectivity is governed by the directing effects of the substituents already present on the ring. For instance, in a precursor like 2-methoxybenzyl alcohol, the methoxy (B1213986) and hydroxylmethyl groups would direct the electrophilic fluorination.

In recent years, metal-catalyzed C-H activation has emerged as a powerful tool for regioselective fluorination. beilstein-journals.org Transition metals like palladium can selectively activate a specific C-H bond on the aromatic ring, which is then subjected to fluorination. beilstein-journals.org This method offers the potential for direct fluorination of a C-H bond at a late stage of the synthesis, providing a more efficient route.

Electrochemical Synthesis Approaches for Fluorinated Benzyl Alcohols

Electrochemical methods present a sustainable and efficient alternative for the synthesis of fluorinated benzyl alcohols. acs.org These techniques can often be performed under mild conditions without the need for harsh chemical oxidants or reductants. mdpi.com Anodic oxidation can be employed to generate reactive intermediates that are subsequently fluorinated. rsc.org For instance, the electrochemical oxidation of a benzylic C(sp³)–H bond can lead to a benzylic cation, which can then be trapped by a fluoride (B91410) ion source present in the electrolyte. rsc.org

Pulsed electrolysis is an advanced electrochemical technique that has been shown to enhance the fluorination of primary benzylic C(sp³)–H bonds. rsc.org This method can improve mass transport and limit over-oxidation, leading to higher yields of the desired fluorinated product. rsc.org While direct electrochemical synthesis of this compound from 2-methoxybenzyl alcohol through aromatic fluorination is challenging, the electrochemical oxidation of a suitable precursor followed by fluorination represents a promising approach. mdpi.comresearchgate.net

Chemistry of Precursors and Intermediate Transformations for this compound

The successful synthesis of this compound relies on the strategic use of key precursors and the efficient execution of intermediate chemical transformations.

Utilization of Halogenated Anisoles and Benzaldehydes as Key Intermediates

Halogenated anisoles and benzaldehydes are pivotal intermediates in many synthetic routes toward this compound. 2-Bromo-4-fluoroanisole, for example, can be synthesized from 4-fluoroanisole via bromination. chemicalbook.com This intermediate can then be converted to 4-fluoro-2-methoxybenzaldehyde through a halogen-metal exchange followed by reaction with a formylating agent.

4-Fluoro-2-methoxybenzaldehyde is a direct precursor to the target alcohol. Its synthesis can be achieved through various methods, including the oxidation of 4-fluoro-2-methoxytoluene or the formylation of 4-fluoroanisole. youtube.comyoutube.com The presence of the fluorine atom and the methoxy group on the aromatic ring influences the reactivity and regioselectivity of these transformations. For instance, the halogenation of anisole typically yields a mixture of ortho and para products due to the ortho, para-directing nature of the methoxy group. youtube.combrainly.in

The following table summarizes some key precursors and their role in the synthesis:

PrecursorRole in Synthesis
2,4-DifluoronitrobenzeneStarting material for a multistep synthesis via nucleophilic aromatic substitution. google.com
4-FluoroanisolePrecursor for the synthesis of 2-bromo-4-fluoroanisole or direct formylation.
2-Bromo-4-fluoroanisoleIntermediate for the introduction of a formyl group via metalation or cross-coupling. chemicalbook.com
4-Fluoro-2-methoxybenzaldehydeDirect precursor to this compound via reduction.

Conversion of Carbonyl Derivatives to Benzylic Alcohols

The final step in many synthetic pathways to this compound is the reduction of the carbonyl group of 4-fluoro-2-methoxybenzaldehyde. This transformation is a fundamental reaction in organic synthesis. researchgate.net

A variety of reducing agents can be employed for this purpose, with the choice depending on the presence of other functional groups in the molecule. Sodium borohydride (NaBH₄) is a commonly used reagent for the reduction of aldehydes and ketones to alcohols due to its mild nature and high selectivity. libretexts.org The reaction is typically carried out in a protic solvent like methanol or ethanol.

Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used, but it is less selective and will also reduce other functional groups like esters and carboxylic acids. libretexts.org For a substrate like 4-fluoro-2-methoxybenzaldehyde, the milder conditions offered by sodium borohydride are generally preferred to avoid any unwanted side reactions. The general mechanism involves the nucleophilic attack of a hydride ion from the reducing agent on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. libretexts.org

The table below outlines common methods for this conversion:

Carbonyl DerivativeReducing AgentProduct
Aldehyde (e.g., 4-fluoro-2-methoxybenzaldehyde)Sodium Borohydride (NaBH₄)Primary Alcohol (e.g., this compound) libretexts.org
Aldehyde (e.g., 4-fluoro-2-methoxybenzaldehyde)Lithium Aluminum Hydride (LiAlH₄)Primary Alcohol (e.g., this compound) libretexts.org
KetoneSodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)Secondary Alcohol libretexts.org

Chemical Reactivity and Mechanistic Investigations of 4 Fluoro 2 Methoxybenzyl Alcohol

Oxidative Transformations of the Benzylic Alcohol Moiety in 4-Fluoro-2-methoxybenzyl Alcohol

The benzylic alcohol group is a primary site for oxidative reactions, which can be controlled to yield either aldehydes or carboxylic acids. This transformation is crucial for the synthesis of valuable chemical intermediates.

The selective oxidation of benzylic alcohols is a foundational transformation in organic synthesis. Primary alcohols can be oxidized to aldehydes and further to carboxylic acids. The choice of catalyst and oxidant is critical to control the final product.

For the oxidation to aldehydes, various catalytic systems have been developed. For instance, copper(I)/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) systems are effective for the aerobic oxidation of a wide range of primary alcohols, including substituted benzyl (B1604629) alcohols, to their corresponding aldehydes. organic-chemistry.orgrsc.org These reactions often proceed under mild conditions, using ambient air as the oxidant. organic-chemistry.orgrsc.org Another approach involves photocatalytic oxidation using titanium dioxide (TiO2) catalysts, which can convert 4-methoxybenzyl alcohol to p-anisaldehyde with high selectivity. deu.edu.trresearchgate.net

Further oxidation to carboxylic acids can be achieved using stronger oxidizing agents or by modifying the reaction conditions. masterorganicchemistry.com While "weak" oxidants like PCC and Dess-Martin Periodinane typically stop at the aldehyde stage, "strong" oxidants such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can oxidize primary alcohols directly to carboxylic acids. masterorganicchemistry.com Photocatalytic systems, in some cases, can also promote the full oxidation to carboxylic acids, often using oxygen as the terminal oxidant. nih.govmdpi.com For example, a W18O49/g-C3N4 photocatalyst has been used to transform benzyl alcohol into the corresponding acid with O2. nih.gov

Table 1: Representative Catalytic Systems for the Oxidation of Substituted Benzyl Alcohols

Catalyst SystemOxidantSubstrate ExampleProductTypical Yield
(bpy)CuI/TEMPOAir (O2)4-methoxybenzyl alcohol4-methoxybenzaldehyde~65% (isolated)
Home-prepared TiO2UV/Air (O2)4-methoxybenzyl alcoholp-anisaldehyde41.5% (molar yield)
W18O49/g-C3N4O2Benzyl alcoholBenzoic acidGood to excellent
Fe(NO3)3·9H2O/9-azabicyclo[3.3.1]nonan-N-oxylAir (O2)Primary alcoholsAldehydesHigh

The outcome of the oxidation of this compound is highly dependent on the chosen catalytic system and oxidizing agent. The selectivity between aldehyde and carboxylic acid formation is a key consideration.

Catalytic systems employing TEMPO or its derivatives in conjunction with a metal co-catalyst (like copper or iron) are well-known for their high selectivity in producing aldehydes from primary alcohols under aerobic conditions. organic-chemistry.org The reaction conditions, such as temperature and solvent, can be tuned to favor the aldehyde product and prevent over-oxidation. ijasrm.com

In photocatalysis, the properties of the catalyst play a crucial role. For example, in the oxidation of 4-methoxybenzyl alcohol, less crystalline, home-prepared TiO2 samples showed a higher yield of the aldehyde compared to more crystalline commercial samples. deu.edu.trresearchgate.net This suggests that catalyst morphology and surface properties can direct the reaction pathway.

The choice of the primary oxidizing agent is perhaps the most direct way to influence the reaction pathway. Mild and clean oxidants like hydrogen peroxide (H2O2) are often used for selective oxidation to aldehydes, especially under phase-transfer catalysis conditions which enhance the transfer of the water-soluble oxidant to the organic phase. ijasrm.comsemanticscholar.org In contrast, more powerful oxidizing agents like potassium permanganate or chromic acid derivatives are typically employed when the carboxylic acid is the desired product. masterorganicchemistry.com

Table 2: Effect of Oxidizing Agents on the Oxidation of Primary Benzylic Alcohols

Oxidizing SystemTypical ProductComments
Trichloroisocyanuric acid / TEMPOAldehydeHighly chemoselective for primary alcohols; no over-oxidation observed. organic-chemistry.org
H2O2 / Sodium tungstate / TBABAldehydeEnvironmentally friendly system using a phase-transfer catalyst. ijasrm.com
H2CrO4 (Jones Oxidation)Carboxylic Acid"Strong" oxidant, converts primary alcohols directly to carboxylic acids. masterorganicchemistry.com
KMnO4Carboxylic AcidAnother "strong" oxidant used for the synthesis of carboxylic acids from primary alcohols. masterorganicchemistry.com

Nucleophilic and Electrophilic Reactivity Involving Fluorine and Methoxy (B1213986) Functional Groups

Beyond the benzylic alcohol, the fluorine and methoxy groups on the aromatic ring impart distinct reactivity to the molecule.

The fluorine atom on the aromatic ring can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. These reactions are central to organic chemistry for forming new bonds to an aromatic ring. nih.gov The viability of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring. Typically, the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group is required to stabilize the negative charge in the intermediate Meisenheimer complex.

In this compound, the methoxy group is electron-donating, which would disfavor a classical SNAr reaction by destabilizing the anionic intermediate. However, reactions on highly fluorinated aromatic systems can proceed with various nucleophiles. nih.gov For instance, the reaction of 4-fluorobenzaldehyde with 4-methoxyphenol in the presence of a base proceeds via nucleophilic substitution of the fluorine atom. researchgate.net This indicates that under appropriate conditions, the fluorine on similarly substituted rings can be displaced.

The benzylic carbon is activated and can be a site for various functionalization reactions. The hydroxyl group can be converted into a better leaving group to facilitate nucleophilic substitution. Mechanochemical methods have been developed for the nucleophilic substitution of alcohols, where an alcohol is activated with a reagent like fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) to form a reactive isouronium intermediate, which can then react with various nucleophiles. nih.gov

Furthermore, direct C-H functionalization at the benzylic position is a powerful strategy. Palladium-catalyzed meta-C–H functionalization of benzylic alcohol derivatives has been achieved using a removable directing group and a transient mediator. nih.gov More recently, paired electrolysis has been used for the direct hydroxylarylation of unactivated benzylic C(sp3)–H bonds, providing access to sterically hindered alcohols. chemrxiv.org This method involves the generation of a benzyl radical which can then be oxidized to a more stable transient ketyl radical, coupling with a persistent radical anion from the coupling partner. chemrxiv.org

Mechanistic Elucidation of Reactions Involving this compound and Related Compounds

Understanding the reaction mechanisms is key to optimizing conditions and predicting outcomes. For the oxidation of substituted benzyl alcohols like 4-methoxybenzyl alcohol, a plausible mechanism involves the formation of a metal-alkoxide intermediate. In photocatalytic systems, the process is initiated by photoinduced electron transfer from the coordinated benzyl alcohol to the chromophore. nih.gov In the case of a flavin-zinc(II)-cyclen complex, this intramolecular process significantly enhances the photooxidation efficiency. nih.gov

For oxidations catalyzed by molybdenum complexes in the presence of air, the proposed mechanism for aldehyde formation involves the coordination of the alcohol to the metal center, followed by deprotonation and subsequent hydride transfer or a related oxidative step to release the aldehyde. researchgate.net Further oxidation to the carboxylic acid proceeds from the aldehyde, likely through a hydrated gem-diol intermediate that undergoes further oxidation. researchgate.net

Mechanisms for nucleophilic substitution at the benzylic carbon after activation often proceed via an SN2 or SN1 pathway, depending on the substrate and conditions. For chiral alcohols, complete stereoinversion is indicative of an SN2 mechanism. nih.gov In contrast, reactions involving benzylic C-H activation can proceed through radical pathways, as supported by mechanistic studies including radical trapping and electron paramagnetic resonance (EPR) experiments. chemrxiv.org

Role in Advanced Organic Synthesis and Functional Group Transformations

Applications of 4-Fluoro-2-methoxybenzyl Alcohol as a Core Building Block

The utility of this compound as a fundamental synthetic unit stems from its inherent reactivity and the specific properties imparted by its fluoro and methoxy (B1213986) substituents. These groups can influence the electronic nature of the aromatic ring and provide sites for further functionalization, making the molecule a strategic starting point for multi-step syntheses.

As a foundational chemical entity, this compound is integral to the construction of more elaborate molecules. sigmaaldrich.comrsc.org Its functional groups can be sequentially or selectively transformed, allowing for the assembly of complex scaffolds. The benzyl (B1604629) alcohol group can be readily oxidized to an aldehyde or a carboxylic acid, which then opens up a plethora of subsequent chemical transformations. For instance, the resulting carboxylic acid can be converted into an amide, which is a common linkage in many biologically active molecules. This step-wise approach, starting from a relatively simple, well-defined building block, is a cornerstone of modern total synthesis.

The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability and binding affinity. nih.gov Consequently, fluorinated building blocks like this compound are of high interest in medicinal chemistry. organic-chemistry.org While the direct use of this specific alcohol is not always documented, its close chemical relatives are key components in the synthesis of major pharmaceuticals.

A prominent example is the synthesis of Osimertinib, a third-generation EGFR inhibitor for cancer treatment. researchgate.netcjph.com.cn A crucial intermediate in the synthesis of Osimertinib is 4-fluoro-2-methoxy-5-nitroaniline. cjph.com.cnpatsnap.comgoogle.com Synthetic routes to this key intermediate frequently start from 4-fluoro-2-methoxyaniline. google.comsci-hub.se this compound is a plausible precursor to this aniline (B41778) derivative through established synthetic transformations, such as oxidation of the alcohol to the corresponding carboxylic acid, followed by a Curtius or Hofmann rearrangement, or through reduction of a nitrated derivative. The synthesis of Osimertinib highlights the industrial importance of the 4-fluoro-2-methoxy-phenyl scaffold. researchgate.netgoogle.com

Table 1: Key Intermediates in the Synthesis of Osimertinib Derived from the 4-Fluoro-2-methoxyphenyl Scaffold

Intermediate NameCAS NumberRole in SynthesisRelevant Citations
4-Fluoro-2-methoxyaniline62055-32-9Starting material for nitration to produce the key nitroaniline intermediate. cjph.com.cngoogle.comsci-hub.se
4-Fluoro-2-methoxy-5-nitroaniline1073659-33-9A key building block that is coupled with other fragments to build the core structure of Osimertinib. researchgate.netcjph.com.cnpatsnap.comgoogle.comgoogle.com
Osimertinib1421373-65-0Final Active Pharmaceutical Ingredient (API) used for treating non-small-cell lung cancer. researchgate.netcjph.com.cn

The utility of fluorinated benzyl alcohols extends beyond pharmaceuticals into the realm of specialty chemicals, particularly agrochemicals. For example, 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol is a key intermediate in the synthesis of pyrethroid insecticides, which are valued for their high efficiency and low toxicity. google.com Similarly, other polyfluorobenzyl alcohols are crucial for producing insecticides like transfluthrin. researchgate.net This demonstrates a clear precedent for using fluorinated benzyl alcohol derivatives as core structures in the development of advanced, high-performance chemicals for agriculture. The specific substitution pattern of this compound makes it a candidate for creating novel agrochemicals with potentially unique activity profiles.

Functionalization Strategies for the Derivatization of this compound

The chemical versatility of this compound is centered on the reactivity of its primary hydroxyl group and the potential for reactions on the aromatic ring. These sites allow for a variety of functionalization strategies, enabling its incorporation into a diverse range of larger molecules.

The hydroxyl group of this compound can readily undergo esterification and etherification, two of the most fundamental transformations of alcohols.

Esterification: The formation of esters from alcohols and carboxylic acids, known as Fischer esterification, is a classic and reliable reaction, typically catalyzed by a strong acid like sulfuric acid. operachem.comchemguide.co.uk This reaction is reversible, so conditions are often manipulated to favor product formation, for example, by using an excess of one reactant or by removing water as it forms. operachem.com The esterification of various benzyl alcohols is well-documented, and these methods are directly applicable to this compound. nih.govresearchgate.netnih.gov For example, reacting the alcohol with a carboxylic acid in the presence of an acid catalyst and heat will yield the corresponding ester. chemguide.co.uk

Etherification: The synthesis of ethers from this compound can be achieved through several methods. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is a common approach. organic-chemistry.org For benzyl alcohols, etherification can also be achieved under neutral or mild conditions. For instance, p-methoxybenzyl (PMB) ethers, which are structurally analogous, can be synthesized by reacting the alcohol with specific reagents like N,N-diisopropyl-O-(4-methoxybenzyl)isourea or 4-methoxybenzyl-2,2,2-trichloro-acetimidate. nih.gov Reductive etherification using a catalyst in a suitable alcohol solvent is another effective method. osti.gov Cross-etherification reactions between a benzyl alcohol and a different aliphatic alcohol can be facilitated by reagents like alkoxyhydrosilanes to produce unsymmetrical ethers. rsc.org

Table 2: General Methods for Functionalization of the Hydroxyl Group

Reaction TypeReagents & ConditionsProduct TypeRelevant Citations
Esterification Carboxylic Acid, H₂SO₄ (cat.), HeatBenzyl Ester operachem.comchemguide.co.uk
Acid Chloride, Pyridine (B92270)Benzyl Ester operachem.comchemguide.co.uk
Acid Anhydride, HeatBenzyl Ester chemguide.co.uk
Etherification NaH, Alkyl Halide (Williamson)Benzyl Ether organic-chemistry.orgresearchgate.net
Alcohol, Acid Catalyst (e.g., Zr/Hf complexes)Benzyl Ether osti.gov
Aliphatic Alcohol, AlkoxyhydrosilaneUnsymmetrical Dialkyl Ether rsc.org

The aromatic ring of this compound is suitable for advanced synthetic applications, including carbon-carbon bond-forming coupling reactions and the construction of heterocyclic systems.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming C-C bonds. libretexts.org While the carbon-fluorine bond is generally strong, it can be activated for coupling under specific conditions, or the molecule can be derivatized first. For example, the alcohol could be converted to a more reactive triflate or halide. The Suzuki-Miyaura reaction is widely used to couple aryl halides with aryl boronic acids to create biaryl structures, a common motif in pharmaceuticals. libretexts.orgnih.gov Nickel catalysis has also emerged as a cost-effective alternative for coupling alcohol derivatives with aryl boronic acids. nih.gov

Heterocyclic Ring Formations: Fluorinated compounds are valuable starting materials for synthesizing a wide array of heterocyclic structures, which are prevalent in medicinal chemistry. nih.govosti.gov The functional groups on this compound can be manipulated to facilitate cyclization reactions. For example, after oxidation of the alcohol to an aldehyde, a Pictet-Spengler reaction could be employed to construct tetrahydroisoquinoline rings. nih.gov Alternatively, conversion of the alcohol to an amine, followed by reaction with an appropriate partner, could enable intramolecular C-N bond formation via a Buchwald-Hartwig cyclization to form spiroindolines or other nitrogen-containing heterocycles. nih.gov The synthesis of fluorinated pyridines has been achieved from 2-fluoroallylic alcohols through a cascade of rearrangement and cyclization reactions, demonstrating the utility of fluorinated alcohols in complex heterocycle synthesis. thieme-connect.de

Exploration of Biological Activities and Pharmacological Relevance of 4 Fluoro 2 Methoxybenzyl Alcohol and Its Derivatives

Potential in Pharmaceutical Development and Drug Discovery

The unique substitution pattern of 4-Fluoro-2-methoxybenzyl alcohol, featuring both an electron-donating methoxy (B1213986) group and an electron-withdrawing fluorine atom, makes it and its derivatives attractive starting points for chemical synthesis in drug discovery programs. The presence of these groups can influence the molecule's reactivity, lipophilicity, and ability to form key interactions with biological targets.

Investigation as Lead Compounds for Novel Therapeutic Agents

While this compound itself is primarily recognized as a building block, its structural motifs are integral to more complex molecules investigated as lead compounds. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. The fluorinated benzyl (B1604629) alcohol core is a versatile scaffold that allows for systematic chemical modifications to optimize efficacy and selectivity for a given biological target. For instance, derivatives are synthesized to explore structure-activity relationships (SAR), where variations in the benzyl alcohol structure are correlated with changes in biological activity, guiding the development of more potent and specific therapeutic candidates.

Role in Enzyme Inhibition and Modulation of Biological Targets (e.g., Lysine-specific demethylase, Serotonin (B10506) receptors, Ornithine aminotransferase)

Derivatives of fluorinated benzyl alcohols have been investigated for their ability to modulate the activity of various enzymes and receptors critical in disease pathways. The fluorine and methoxy substituents on the phenyl ring can significantly influence binding affinity and inhibitory potential.

Lysine-Specific Demethylase (LSD) Inhibitors: Although direct studies naming this compound as an LSD inhibitor are not prominent, related fluorinated and methoxy-substituted aromatic compounds are a known class of inhibitors for these epigenetic modulators. The development of small molecule inhibitors for enzymes like LSD1 is a key area of research, particularly in oncology.

Serotonin Receptors: Tryptamine, a non-selective serotonin receptor agonist, has derivatives that are of significant interest in neuroscience research. The structural features of this compound can be incorporated into larger molecules designed to interact with serotonin receptors, which are implicated in a wide range of psychiatric disorders. chembuyersguide.com

Ornithine Aminotransferase (OAT): Inhibition of OAT is a therapeutic strategy for treating hyperornithinemia-hyperammonemia-homocitrullinuria (HHH) syndrome and certain cancers. While specific research on this compound as an OAT inhibitor is not widely published, the broader class of substituted benzyl alcohols and their derivatives are frequently explored as enzyme inhibitors. The electronic properties conferred by the fluoro and methoxy groups can be crucial for effective binding to the enzyme's active site.

Studies on Antimicrobial Properties of Fluorine-Containing Alcohols

Benzyl alcohol and its derivatives are known for their antimicrobial properties and are used as preservatives in a variety of pharmaceutical and cosmetic products. phexcom.comsemanticscholar.org Their activity is generally bacteriostatic, with optimal efficacy at a pH below 5. phexcom.com Research has shown that benzyl alcohol derivatives can exhibit a marked antimicrobial effect against both Gram-positive and Gram-negative bacteria. google.com

Studies on various benzyl alcohol derivatives have demonstrated their potential as antibacterial agents. For example, a series of synthesized benzyl alcohol derivatives showed that their antibacterial activity was concentration-dependent and that some compounds were particularly potent against Pseudomonas aeruginosa. semanticscholar.orgsmu.ac.zaresearchgate.net One derivative, in particular, exhibited a broad spectrum of activity that surpassed the standard drug amoxicillin (B794) in the study. smu.ac.zaresearchgate.net The inclusion of fluorine in such structures can enhance these properties, leading to the development of more effective antimicrobial agents for disinfection and preservation. google.com

Interaction Studies with Biological Systems

Understanding how a molecule interacts with biological systems is fundamental to pharmacology. For this compound and its derivatives, this involves analyzing their binding to specific proteins and their broader influence on complex systems like neurotransmission.

Analysis of Binding Affinity with Receptors and Enzymes

The binding affinity of a compound to its biological target is a key determinant of its potency. The presence of a trifluoromethyl group, a common feature in related fluorinated compounds, has been shown to enhance the binding affinity and efficacy against targets like serotonin transporters. The fluorinated groups can improve lipophilicity, which may, in turn, enhance the molecule's ability to cross cell membranes and interact with intracellular targets.

Docking studies on benzyl alcohol derivatives targeting the glucosamine-6-phosphate synthase (GlcN-6-P) active site have provided insights into their binding modes. smu.ac.zaresearchgate.net These studies revealed that the synthesized compounds could fit within the active-site cavity and form hydrogen-bonding interactions with proximal amino acid residues, similar to the standard drug amoxicillin. smu.ac.zaresearchgate.net Notably, the most active compound in one study also had a relatively low binding energy, suggesting a strong and favorable interaction with the enzyme. smu.ac.zaresearchgate.net

Table 1: Research Findings on Benzyl Alcohol Derivatives and Their Biological Interactions

Compound ClassBiological Target/SystemKey Research FindingReference
Benzyl Alcohol DerivativesPseudomonas aeruginosaActivity was found to be concentration-dependent and potent. semanticscholar.orgsmu.ac.za
Benzyl Alcohol Derivative (Compound 2d in study)Broad Spectrum AntibacterialExhibited promising efficacy that surpassed the standard drug amoxicillin. smu.ac.zaresearchgate.net
Benzyl Alcohol DerivativesGlucosamine-6-phosphate synthase (GlcN-6-P)Compounds fit into the active-site and exhibited hydrogen-bonding interactions. The most active compound showed a low binding energy of -52.8901 kcal/mol. smu.ac.zaresearchgate.net
Fluorinated Compounds (general)Serotonin TransportersThe presence of a trifluoromethyl group can enhance binding affinity and efficacy.

Influence on Neurotransmitter Systems

The structural similarity of certain derivatives of this compound to known neuromodulators suggests their potential to influence neurotransmitter systems. As mentioned, the serotonin system is a key area of interest. chembuyersguide.com By acting as agonists, antagonists, or modulators of serotonin receptors, these compounds could have applications in treating a variety of neurological and psychiatric conditions. The specific substitution pattern of this compound can be fine-tuned to achieve desired selectivity and activity profiles for different receptor subtypes.

Applications in Materials Science and Agrochemical Research

Utilization in Polymer Chemistry and the Creation of Specialty Materials

While the specific incorporation of 4-Fluoro-2-methoxybenzyl alcohol into polymers and specialty materials is not extensively documented in publicly available research, the broader class of benzyl (B1604629) alcohol derivatives is significant in polymer chemistry. For instance, related compounds are used in the synthesis of specialty polymers where specific thermal or optical properties are desired.

The hydroxyl group of benzyl alcohols can be used as an initiation site for ring-opening polymerizations or can be derivatized to create monomers for various polymerization techniques. The fluorine and methoxy (B1213986) substituents on the aromatic ring of this compound would be expected to influence the reactivity of the alcohol and the properties of any resulting polymer, such as its refractive index, dielectric constant, and surface energy. For example, the related compound 4-Methoxybenzyl alcohol is utilized in the production of specialty polymers that are applied in coatings and adhesives. chemimpex.com

Role as an Intermediate in Agrochemical Development

In the field of agrochemical research, the development of new and effective fungicides, herbicides, and insecticides is a continuous effort. Fluorinated organic molecules often play a crucial role in modern agrochemicals due to the enhanced biological activity and stability conferred by the fluorine atom.

Although direct evidence of this compound's use as an intermediate in the synthesis of commercial agrochemicals is limited in available literature, its structural motifs are present in agrochemically active compounds. For instance, a related isomer, 2-Fluoro-5-methoxybenzyl alcohol, is noted for its potential as an intermediate in agrochemical research. The strategic placement of fluorine and methoxy groups on an aromatic ring is a common strategy in the design of new pesticides. These groups can influence the molecule's binding affinity to target enzymes or receptors in pests and its metabolic fate in the environment.

Compound Information Table

Advanced Analytical and Computational Research on 4 Fluoro 2 Methoxybenzyl Alcohol

Application of Advanced Spectroscopic Techniques in Mechanistic Elucidation

The elucidation of reaction mechanisms involving 4-Fluoro-2-methoxybenzyl alcohol heavily relies on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods allow for the detailed structural characterization of reactants, intermediates, and products, as well as the kinetic analysis of reaction pathways.

In the context of mechanistic studies, 1D and 2D NMR spectroscopy are indispensable tools. For instance, in reactions involving the transformation of the benzyl (B1604629) alcohol moiety, such as oxidation or esterification, ¹H and ¹³C NMR are used to track the disappearance of reactant signals and the appearance of product signals. The chemical shifts, coupling constants (J-values), and integration of these signals provide unequivocal evidence for the structural changes occurring during the reaction. For example, the oxidation of the alcohol to an aldehyde would be clearly indicated by the disappearance of the benzylic CH₂OH signals and the emergence of a characteristic aldehyde proton (CHO) signal in the ¹H NMR spectrum, typically around 9-10 ppm.

While direct mechanistic studies on this compound are not extensively reported in the available literature, the principles can be inferred from studies on analogous compounds. For example, the investigation of the Morita-Baylis-Hillman reaction, a carbon-carbon bond-forming reaction, has utilized a combination of mechanistic probes including the observation of intermediates by NMR. nih.gov Similarly, in the study of other fluoro- and methoxy-substituted aromatic compounds, techniques such as ¹⁹F NMR can be a powerful tool to probe the electronic environment of the fluorine atom and its changes throughout a reaction, offering further mechanistic insights. nii.ac.jp

Mass spectrometry, particularly when coupled with chromatographic techniques (e.g., GC-MS or LC-MS), is crucial for identifying reaction intermediates and byproducts, even at very low concentrations. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, allowing for the determination of elemental compositions of unknown species, which is vital for proposing and validating mechanistic pathways. semanticscholar.org For instance, in a proposed reaction mechanism, the detection of a transient intermediate by ESI-MS (Electrospray Ionization Mass Spectrometry) can provide strong supporting evidence. The fragmentation patterns observed in the mass spectrum can also offer valuable structural information about the molecule.

The table below summarizes the key spectroscopic data that would be anticipated for this compound, based on standard spectroscopic principles and data from structurally similar compounds.

Spectroscopic Data for this compound
Technique Expected Observations
¹H NMRSignals corresponding to aromatic protons, the methoxy (B1213986) group (OCH₃), the benzylic protons (CH₂), and the hydroxyl proton (OH). The splitting patterns and coupling constants would reveal the substitution pattern on the aromatic ring.
¹³C NMRResonances for each unique carbon atom, including the aromatic carbons, the methoxy carbon, and the benzylic carbon. The ¹³C-¹⁹F coupling constants would be observable for the carbons in proximity to the fluorine atom.
¹⁹F NMRA single resonance, the chemical shift of which is indicative of the electronic environment of the fluorine atom.
IR SpectroscopyCharacteristic absorption bands for the O-H stretch of the alcohol, C-O stretch, C-F stretch, and aromatic C-H and C=C stretches.
Mass SpectrometryA molecular ion peak corresponding to the mass of the molecule. Fragmentation patterns would likely show the loss of the hydroxyl group, methoxy group, and other characteristic fragments.

Computational Chemistry Approaches

Computational chemistry has emerged as a powerful partner to experimental studies, providing a theoretical framework to understand and predict the behavior of molecules like this compound at an atomic level.

Quantum Mechanical Calculations for Reaction Mechanisms and Energetics

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are widely used to investigate reaction mechanisms and energetics. These calculations can model the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation energies. This information is critical for understanding reaction kinetics and selectivity.

For reactions involving this compound, DFT calculations could be employed to:

Determine the most stable conformation of the molecule.

Investigate the effect of the fluoro and methoxy substituents on the reactivity of the benzyl alcohol. For example, these calculations could quantify the electron-donating or -withdrawing effects of these groups and their influence on the stability of reaction intermediates.

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking are invaluable computational tools for predicting how a molecule like this compound might interact with biological targets, such as enzymes or receptors. This is particularly relevant in drug discovery, where understanding these interactions is key to designing new therapeutic agents.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. f1000research.comnsbmb.org.ng For this compound or its derivatives, docking studies could be used to:

Identify potential protein targets.

Predict the binding mode and key interactions within the active site of a target protein. These interactions can include hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the fluorine atom).

Estimate the binding energy , which provides a qualitative measure of the strength of the interaction.

For example, a study on benzyl alcohol derivatives performed molecular docking against glucosamine-6-phosphate synthase to investigate their potential antibacterial activity. researchgate.net The results of such studies are often presented in tables summarizing binding energies and key interacting amino acid residues.

The following table illustrates the type of data that would be generated from a hypothetical molecular docking study of this compound with a protein target.

Hypothetical Molecular Docking Results for this compound
Parameter Example Value/Description
Target Protein e.g., Glucosamine-6-phosphate synthase
Binding Energy (kcal/mol) e.g., -6.5
Key Interacting Residues e.g., ASP201, LYS345, PHE123
Types of Interactions Hydrogen bond between the hydroxyl group and ASP201. Hydrophobic interactions with PHE123. Potential halogen bond between the fluorine atom and an electron-rich region of the binding pocket.

These computational approaches, in synergy with advanced spectroscopic techniques, provide a comprehensive understanding of the chemical and potential biological properties of this compound, guiding its synthesis and application in various scientific fields.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-fluoro-2-methoxybenzyl alcohol, and how does fluorination impact reaction efficiency?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) of a pre-functionalized benzyl precursor (e.g., 2-methoxybenzaldehyde) using a fluorinating agent like Selectfluor™ or KF in the presence of a crown ether. Fluorination at the para-position relative to the methoxy group requires careful control of reaction temperature (70–90°C) and solvent polarity (e.g., DMF or acetonitrile) to minimize side reactions . The electron-withdrawing nature of fluorine reduces the electron density of the aromatic ring, potentially slowing NAS but improving regioselectivity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H}-NMR will show distinct splitting patterns due to the fluorine atom (e.g., coupling constants 3JHF^3J_{H-F} ≈ 8–12 Hz). The methoxy (-OCH3_3) proton appears as a singlet near δ 3.8 ppm, while the benzyl alcohol (-CH2_2OH) protons resonate at δ 4.6–4.8 ppm .
  • IR : A broad O-H stretch (~3200–3400 cm1^{-1}) and C-F vibration (~1100–1250 cm1^{-1}) confirm functional groups.
  • MS : Molecular ion peaks at m/z ≈ 156 (C8_8H9_9FO2+_2^+) with fragmentation patterns indicating loss of -CH2_2OH or -F .

Q. How does the solubility profile of this compound influence solvent selection for reactions or crystallization?

  • Methodological Answer : The compound is moderately polar due to the -OH and -OCH3_3 groups. It is soluble in polar aprotic solvents (DMSO, DMF) and partially soluble in ethanol or methanol. For crystallization, mixed solvents (e.g., water:ethanol 1:3) are recommended to enhance yield. The fluorine atom slightly increases hydrophobicity compared to non-fluorinated analogs, requiring adjustments in solvent polarity during purification .

Advanced Research Questions

Q. What experimental strategies address contradictory data on the thermal stability of this compound in acidic vs. basic conditions?

  • Methodological Answer : Under acidic conditions (pH < 3), the benzyl alcohol group may undergo dehydration to form 4-fluoro-2-methoxybenzaldehyde, detectable via TLC or HPLC. In basic conditions (pH > 10), nucleophilic attack on the methoxy group can occur, leading to demethylation. To resolve contradictions:

  • Conduct kinetic studies using variable-temperature 19F^{19}\text{F}-NMR to track degradation pathways.
  • Compare stability across buffered solutions (pH 2–12) and analyze products via LC-MS .

Q. How can regioselectivity challenges in synthesizing this compound be mitigated when using electrophilic fluorination?

  • Methodological Answer : Electrophilic fluorination (e.g., using F-TEDA-BF4_4) often favors ortho/para positions due to the methoxy group's directing effects. To enhance para-selectivity:

  • Use bulky directing groups (e.g., tert-butyl) temporarily to block ortho positions.
  • Employ low-temperature conditions (-20°C) to slow competing side reactions.
  • Validate regiochemistry via NOESY NMR to confirm spatial proximity of fluorine and methoxy groups .

Q. What role does this compound play in medicinal chemistry, particularly in prodrug design or fluorinated analog development?

  • Methodological Answer : The compound serves as a versatile building block for fluorinated prodrugs due to:

  • Metabolic stability : The C-F bond resists oxidative degradation by cytochrome P450 enzymes.
  • Bioavailability : Enhanced lipophilicity from fluorine improves membrane permeability.
  • Hydrogen-bonding capacity : The -OH group enables conjugation with active pharmaceutical ingredients (APIs) via ester or ether linkages. Case studies include its use in synthesizing fluorinated NSAID precursors .

Q. How can researchers resolve analytical discrepancies in quantifying trace impurities in this compound batches?

  • Methodological Answer :

  • HPLC-DAD/ELSD : Use a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water (gradient elution) to separate impurities (e.g., residual aldehydes or fluorinated byproducts).
  • 19F^{19}\text{F}-NMR : Quantify fluorine-containing impurities at ppm-level sensitivity.
  • Cross-validation : Compare results with GC-MS for volatile contaminants .

Q. What mechanistic insights explain the reduced reactivity of this compound in Mitsunobu reactions compared to non-fluorinated analogs?

  • Methodological Answer : The electron-withdrawing fluorine atom decreases nucleophilicity of the benzyl alcohol oxygen, slowing its participation in Mitsunobu couplings (e.g., with triphenylphosphine/DIAD). To enhance reactivity:

  • Activate the -OH group using TMSCl or Boc2_2O before reaction.
  • Substitute with stronger oxidizing agents (e.g., TEMPO/BAIB) to form a more reactive intermediate .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the antioxidant activity of this compound in cell-based vs. cell-free assays?

  • Methodological Answer : In cell-free DPPH/ABTS assays, the compound may show direct radical scavenging due to the phenolic -OH group. However, in cellular models (e.g., HepG2), its activity could be attenuated by poor membrane penetration or rapid glucuronidation. To resolve discrepancies:

  • Perform parallel assays with controlled permeability (e.g., artificial membrane models).
  • Quantify intracellular concentrations using LC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.